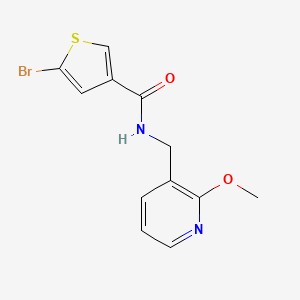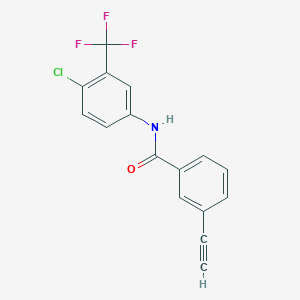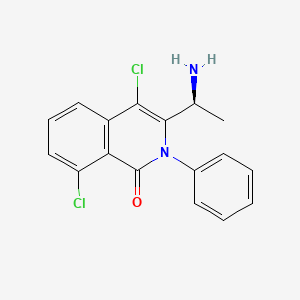
5-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-3-carboxamide is a complex organic compound that features a bromine atom, a methoxypyridine group, and a thiophene carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-3-carboxamide typically involves the reaction of 5-bromothiophene-2-carboxylic acid with 2-methoxypyridin-3-ylmethylamine. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
5-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 5-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The methoxypyridine group can participate in hydrogen bonding and π-π interactions with proteins, while the thiophene carboxamide moiety can form covalent bonds with nucleophilic residues in enzymes. These interactions can modulate the activity of the target proteins and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methoxypyridin-3-amine: This compound shares the methoxypyridine and bromine functionalities but lacks the thiophene carboxamide moiety.
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: This compound has a similar thiophene carboxamide structure but with a pyrazine group instead of the methoxypyridine group.
Uniqueness
5-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxypyridine group enhances its ability to interact with biological targets, making it a valuable compound for research applications .
Propriétés
Formule moléculaire |
C12H11BrN2O2S |
|---|---|
Poids moléculaire |
327.20 g/mol |
Nom IUPAC |
5-bromo-N-[(2-methoxypyridin-3-yl)methyl]thiophene-3-carboxamide |
InChI |
InChI=1S/C12H11BrN2O2S/c1-17-12-8(3-2-4-14-12)6-15-11(16)9-5-10(13)18-7-9/h2-5,7H,6H2,1H3,(H,15,16) |
Clé InChI |
BDROFTUNCXLYJC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=N1)CNC(=O)C2=CSC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14910982.png)

![n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910995.png)

![3-cyclopropyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14911003.png)

![Ethyl 3-bromo-4,9-dihydro-2H-4,9-ethanobenzo[f]isoindole-1-carboxylate](/img/structure/B14911006.png)
![2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B14911009.png)




![3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde](/img/structure/B14911024.png)
![(2E)-2-(2-fluorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14911033.png)
